![molecular formula C16H18N2O4 B5916621 6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one CAS No. 5651-23-0](/img/structure/B5916621.png)

6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

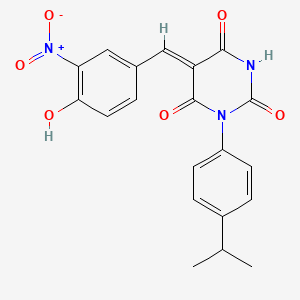

6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the areas of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

The compound exhibits inhibitory activity against IAP (Inhibitor of Apoptosis Protein) , particularly XIAP (X-linked Inhibitor of Apoptosis Protein) . XIAP plays a crucial role in preventing apoptosis (programmed cell death) by binding to caspases. By targeting XIAP, this compound may contribute to cancer therapy by promoting apoptosis in cancer cells .

Proteolysis Targeting Chimeras (PROTACs) and Protein Degradation

Researchers are exploring compounds like this one for their potential as PROTACs or SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). These molecules recruit E3 ligases to ubiquitinate target proteins, leading to their proteasomal degradation. Such compounds could be valuable in treating diseases related to specific protein overexpression .

Wirkmechanismus

Target of Action

The primary target of the compound 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is the Inhibitor of Apoptosis Protein (IAP), particularly XIAP . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .

Mode of Action

The compound binds to IAP, particularly XIAP, inhibiting its activity . This binding also induces protein degradation . The compound is a heterocyclic derivative that exhibits protein degradation induction activity .

Biochemical Pathways

The compound affects the ubiquitination of target proteins and proteasome degradation by E3 ligase . This process is referred to as Proteolysis Targeting Chimeras (PROTAC) or Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) . The compound’s action on these pathways leads to the reduction of disease-related proteins .

Result of Action

The compound’s action results in the degradation of long-lived proteins and damaged organelles . This indicates that it plays a role in cancer, both by protecting against and promoting cell death .

Eigenschaften

IUPAC Name |

6-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-17-5-7-18(8-6-17)15(19)13-10-11-9-12(21-2)3-4-14(11)22-16(13)20/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAFKWCZNCUCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338760 |

Source

|

| Record name | F1018-0035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one | |

CAS RN |

5651-23-0 |

Source

|

| Record name | F1018-0035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916540.png)

![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B5916545.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)

![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)

![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)

![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)

![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)